1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one
Overview
Description
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one, also known as 2’-Fluoro-4’-methoxyacetophenone, is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.17 g/mol . This compound is also known by several other names such as 2-fluoro-4-methoxyacetophenone, 1-2-fluoro-4-methoxyphenyl ethanone, 1-2-fluoro-4-methoxyphenyl ethan-1-one, 4-acetyl-3-fluoroanisole, 1-acetyl-2-fluoro-4-methoxybenzene, 2’-fluor-4’-methoxyacetophenone, 2-fluoro-4-methoxy-acetophenone, ethanone, 1-2-fluoro-4-methoxyphenyl, zlchem 344 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one was achieved via a Claisen–Schmidt condensation . The reaction was performed by adding 4-chlorobenzadehyde and 2′-fluoro-4′-methoxyacetonphenone to a round bottom flask at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol yielded the novel compound (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques such as FT-IR, UV–visible, 1H NMR, HRMS . The properties were theoretically and experimentally studied and results show good agreement .Scientific Research Applications
1. Application in the Treatment of Leishmaniasis
- Summary of Application: This compound is used in the synthesis of chalcones, which show promise as chemotherapeutic agents for the treatment of leishmaniasis, a neglected tropical disease .
- Methods of Application: The compound is synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol .
- Results or Outcomes: The product was obtained in good yield and purity after recrystallization from ethyl acetate/hexane. With the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
2. Application in Organic Synthesis
- Summary of Application: This compound is used in the Ullmann methoxylation process, which is a method for the preparation of 2-fluoro-4-methoxyaniline .
- Methods of Application: The compound is synthesized by reacting 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole with sodium methoxide (NaOMe) and copper (I) chloride in a mixture of methanol and dimethylformamide (DMF) .
- Results or Outcomes: The resulting slurry is poured into a rapidly stirring mixture of isopropyl ether, aqueous 5% ammonium chloride (NH4Cl), and water. The resulting slurry is stirred overnight. It is filtered through a pad of Celite in a coarse-frit glass funnel .
3. Application in the Treatment of Neglected Tropical Diseases
- Summary of Application: This compound is used in the synthesis of chalcones, which show promise as chemotherapeutic agents for the treatment of neglected tropical diseases .
- Methods of Application: The compound is synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol .
- Results or Outcomes: The product was obtained in good yield and purity after recrystallization from ethyl acetate/hexane. With the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
4. Application in Antimicrobial Study
- Summary of Application: This compound is used in the synthesis of (2E)-3- (2,6-dichlorophenyl)-1- (4-methoxyphenyl)prop-2-en-1-one, which shows moderate antimicrobial activity against selected pathogens .
- Methods of Application: The compound is synthesized by reacting 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole with sodium methoxide (NaOMe) and copper (I) chloride in a mixture of methanol and dimethylformamide (DMF) .
- Results or Outcomes: The resulting slurry is poured into a rapidly stirring mixture of isopropyl ether, aqueous 5% ammonium chloride (NH4Cl), and water. The resulting slurry is stirred overnight. It is filtered through a pad of Celite in a coarse-frit glass funnel .
5. Application in the Treatment of Neglected Tropical Diseases
- Summary of Application: This compound is used in the synthesis of chalcones, which show promise as chemotherapeutic agents for the treatment of neglected tropical diseases .
- Methods of Application: The compound is synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol .
- Results or Outcomes: The product was obtained in good yield and purity after recrystallization from ethyl acetate/hexane. With the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
6. Application in Antimicrobial Study
- Summary of Application: This compound is used in the synthesis of (2E)-3- (2,6-dichlorophenyl)-1- (4-methoxyphenyl)-prop-2-en-1-one, which shows moderate antimicrobial activity against selected pathogens .
- Methods of Application: The compound is synthesized by reacting 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole with sodium methoxide (NaOMe) and copper (I) chloride in a mixture of methanol and dimethylformamide (DMF) .
- Results or Outcomes: The resulting slurry is poured into a rapidly stirring mixture of isopropyl ether, aqueous 5% ammonium chloride (NH4Cl), and water. The resulting slurry is stirred overnight. It is filtered through a pad of Celite in a coarse-frit glass funnel .
Safety And Hazards
properties
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-12(2,3)11(14)9-6-5-8(15-4)7-10(9)13/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTXQMRMCBSWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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